molecular formula C16H18N4O2 B1198154 2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol

2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol

Cat. No. B1198154
M. Wt: 298.34 g/mol
InChI Key: BXVYSVNNCZSPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol, have been synthesized and characterized, showing promise in various applications. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized a series of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including their structural confirmation using spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Applications in Cancer Research

  • These compounds have been explored for their potential in cancer research. For example, a study by Patravale et al. (2014) described the synthesis of pyrimidine derivatives and their evaluation against cancer cell lines, showing significant potency in some cases (Patravale et al., 2014).

Applications in Anti-Inflammatory and Antimicrobial Research

  • Additionally, pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in anti-inflammatory and antimicrobial research. Aggarwal et al. (2013) synthesized bi(pyrazolo[1,5-a]pyrimidinyl)-7-one derivatives and evaluated their antibacterial activity against various bacterial strains, finding significant activity in some cases (Aggarwal et al., 2013).

Chemical Properties and Spectroscopic Analysis

  • The chemical properties and spectroscopic analysis of these compounds have also been a focus of research. For instance, Al-Attas, Habeeb, and Al-Raimi (2009) conducted spectroscopic studies on charge transfer complexes involving similar heterocyclic amines in ethanol, providing insights into the chemical behavior of these compounds (Al-Attas, Habeeb, & Al-Raimi, 2009).

Potential for Developing Novel Therapeutics

  • The synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents by Aggarwal et al. (2014) suggest the potential of these compounds in developing new therapeutic agents (Aggarwal et al., 2014).

properties

Product Name

2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethanol

InChI

InChI=1S/C16H18N4O2/c1-11-9-15(17-7-8-21)20-16(18-11)10-14(19-20)12-3-5-13(22-2)6-4-12/h3-6,9-10,17,21H,7-8H2,1-2H3

InChI Key

BXVYSVNNCZSPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCO)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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